molecular formula C49H100N2O3 B163683 Behenamidopropyl dimethylamine behenate CAS No. 125804-04-8

Behenamidopropyl dimethylamine behenate

Cat. No. B163683
M. Wt: 765.3 g/mol
InChI Key: NDGKBIRTNHDYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Behenamidopropyl dimethylamine behenate (BAPDMB) is a cationic surfactant that is widely used in various industries. It is a quaternary ammonium compound that is synthesized by reacting behenic acid with dimethylaminopropylamine. BAPDMB has a wide range of applications, including as a hair conditioner, fabric softener, and emulsifier. In recent years, BAPDMB has gained attention in scientific research due to its potential use in the development of drug delivery systems and as a gene delivery agent.

Mechanism Of Action

Behenamidopropyl dimethylamine behenate works by forming complexes with drugs and genes, which are then transported across cell membranes. Behenamidopropyl dimethylamine behenate has a positive charge, which allows it to interact with negatively charged cell membranes and improve the uptake of drugs and genes. Behenamidopropyl dimethylamine behenate can also disrupt the endosomal membrane, allowing the release of drugs and genes into the cytoplasm of target cells.

Biochemical And Physiological Effects

Behenamidopropyl dimethylamine behenate has been shown to have low toxicity and is well tolerated by cells and tissues. Behenamidopropyl dimethylamine behenate can also enhance the activity of certain enzymes, such as alkaline phosphatase and lactate dehydrogenase. Behenamidopropyl dimethylamine behenate has been shown to have anti-inflammatory and antimicrobial properties, which may be useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

Behenamidopropyl dimethylamine behenate has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has high stability and solubility in aqueous solutions. Behenamidopropyl dimethylamine behenate is also biocompatible and has low toxicity, making it suitable for use in cell culture and animal studies. However, Behenamidopropyl dimethylamine behenate has some limitations, including its high cost and limited availability. Behenamidopropyl dimethylamine behenate can also be difficult to work with, as it requires specialized equipment and expertise.

Future Directions

There are several future directions for the use of Behenamidopropyl dimethylamine behenate in scientific research. One area of interest is the development of Behenamidopropyl dimethylamine behenate-based drug delivery systems for the treatment of cancer and other diseases. Another area of interest is the use of Behenamidopropyl dimethylamine behenate as a gene delivery agent for gene therapy. Behenamidopropyl dimethylamine behenate may also have potential applications in tissue engineering and regenerative medicine. Further research is needed to fully understand the potential of Behenamidopropyl dimethylamine behenate in these areas.

Synthesis Methods

Behenamidopropyl dimethylamine behenate is synthesized by reacting behenic acid with dimethylaminopropylamine. The reaction occurs in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is a white to off-white powder that is soluble in water and ethanol.

Scientific Research Applications

Behenamidopropyl dimethylamine behenate has gained attention in scientific research due to its potential use in drug delivery and gene therapy. Behenamidopropyl dimethylamine behenate has been shown to enhance the delivery of drugs and genes to target cells by improving their solubility, stability, and bioavailability. Behenamidopropyl dimethylamine behenate can also protect drugs and genes from degradation and clearance by the immune system, thereby increasing their therapeutic efficacy.

properties

CAS RN

125804-04-8

Product Name

Behenamidopropyl dimethylamine behenate

Molecular Formula

C49H100N2O3

Molecular Weight

765.3 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]docosanamide;docosanoic acid

InChI

InChI=1S/C27H56N2O.C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h4-26H2,1-3H3,(H,28,30);2-21H2,1H3,(H,23,24)

InChI Key

NDGKBIRTNHDYCM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O

Other CAS RN

125804-04-8

synonyms

BEHENAMIDOPROPYL DIMETHYLAMINE BEHENATE

Origin of Product

United States

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